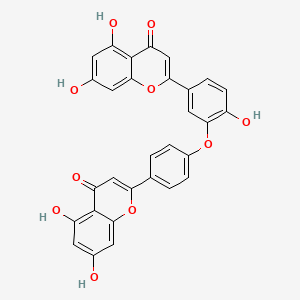

Ochnaflavone

Description

This compound has been reported in Lonicera japonica, Ochna jabotapita, and other organisms with data available.

from Lonicera japonica; structure given in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-13,31-35H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPGECDACGBKDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70198281 | |

| Record name | Ochnaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50276-96-5 | |

| Record name | Ochnaflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50276-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ochnaflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ochnaflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ochnaflavone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B97Q9UZ5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources and Isolation of Ochnaflavone for Researchers and Drug Development Professionals

Introduction: Ochnaflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides an in-depth overview of its natural sources, detailed methodologies for its isolation and purification, and insights into its biological activities, tailored for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Ochnaceae family, though its presence has been identified in other families as well, indicating a wider botanical distribution. The leaves are a common primary source for its extraction.

Table 1: Natural Plant Sources of this compound

| Plant Family | Genus | Species | Plant Part(s) Containing this compound |

| Ochnaceae | Ochna | Ochna integerrima | Leaves, Twigs |

| Ochnaceae | Ochna | Ochna squarrosa | Leaves[1] |

| Ochnaceae | Ochna | Ochna kibbiensis | Leaves |

| Ochnaceae | Ochna | Ochna pretoriensis | Not specified |

| Ochnaceae | Campylospermum | Campylospermum excavatum | Not specified |

| Ochnaceae | Cespedesia | Cespedesia spathulata | Not specified |

| Ochnaceae | Godoya | Godoya antioquiensis | Not specified |

| Caprifoliaceae | Lonicera | Lonicera japonica | Caulis (stems)[2] |

| Selaginellaceae | Selaginella | Selaginella trichoclada | Not specified |

| Menispermaceae | Triclisia | Triclisia gilletii | Not specified |

Isolation and Purification of this compound

The isolation of this compound from plant matrices is a multi-step process that typically involves extraction followed by various chromatographic techniques to achieve a high degree of purity.

Experimental Workflow

The general workflow for the isolation and purification of this compound is depicted in the following diagram:

Caption: A generalized workflow for the isolation and purification of this compound from plant material.

Detailed Experimental Protocols

The following protocols are a synthesis of methodologies reported for the isolation of flavonoids, adapted for this compound.

1. Plant Material Preparation and Extraction:

-

Objective: To extract a broad range of phytochemicals, including this compound, from the plant material.

-

Protocol:

-

Air-dry the collected plant material (e.g., leaves of Ochna species) in the shade to prevent the degradation of light-sensitive compounds.

-

Grind the dried material into a fine powder to increase the surface area for efficient solvent extraction.

-

Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) at a 1:10 (w/v) ratio for 48-72 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

2. Solvent Partitioning:

-

Objective: To separate compounds based on their polarity, thereby enriching the fraction containing this compound.

-

Protocol:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform successive liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

This compound, being a moderately polar biflavonoid, will preferentially partition into the ethyl acetate fraction.

-

Collect the ethyl acetate fraction and concentrate it to dryness using a rotary evaporator.

-

3. Silica (B1680970) Gel Column Chromatography:

-

Objective: To perform a primary separation of the components in the enriched fraction.

-

Protocol:

-

Prepare a silica gel (60-120 mesh) column in a non-polar solvent (e.g., n-hexane).

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate, followed by methanol. A typical gradient could be n-hexane -> n-hexane:ethyl acetate (9:1 -> 1:9) -> ethyl acetate -> ethyl acetate:methanol (9:1 -> 1:1).

-

Collect the eluate in fractions of a defined volume.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., chloroform:methanol, 95:5 v/v) and visualize under UV light (254 nm and 365 nm).

-

Pool the fractions containing the spot corresponding to this compound.

-

4. Sephadex LH-20 Gel Filtration Chromatography:

-

Objective: To further purify the this compound-containing fractions based on molecular size and polarity.

-

Protocol:

-

Pack a column with Sephadex LH-20 and equilibrate with methanol.

-

Dissolve the pooled and dried fractions from the silica gel column in a minimal amount of methanol and load onto the Sephadex LH-20 column.

-

Elute the column with methanol.

-

Collect fractions and monitor by TLC to identify those containing pure this compound.

-

5. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Objective: To achieve a high purity of this compound for detailed biological studies.

-

Protocol:

-

Dissolve the partially purified this compound in the mobile phase.

-

Utilize a C18 reverse-phase column.

-

Employ a mobile phase consisting of a gradient of methanol and water, or acetonitrile (B52724) and water, often with a small percentage of an acid like formic acid to improve peak shape.

-

Set the detector at a wavelength suitable for flavonoids (e.g., 280 nm or 340 nm).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the pure compound.

-

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented. Its mechanism of action often involves the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Signaling Pathway

This compound has been shown to inhibit the inflammatory response by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

References

Ochnaflavone biosynthetic pathway in Ochnaceae plants

An In-depth Technical Guide on the Ochnaflavone Biosynthetic Pathway in Ochnaceae Plants

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a naturally occurring biflavonoid predominantly isolated from plants of the Ochnaceae family, such as Ochna squarrosa and Ochna integerrima.[1][2][3][4] Structurally, it is an asymmetric dimer composed of an apigenin (B1666066) and a luteolin (B72000) monomer unit linked by a C-O-C diaryl ether bond.[5][6] This compound has garnered significant interest due to its diverse and potent biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[2][7][8] Despite its therapeutic potential, the complete enzymatic pathway for its biosynthesis in Ochnaceae plants remains largely unelucidated, particularly the key dimerization step.[1] This technical guide synthesizes the current understanding of the this compound biosynthetic pathway by integrating established knowledge of general flavonoid biosynthesis with putative steps leading to the final biflavonoid structure. It provides detailed experimental protocols for researchers aiming to investigate this pathway, summarizes available quantitative data, and uses visualizations to clarify complex biochemical processes and workflows.

Introduction to this compound

Biflavonoids are a class of plant secondary metabolites characterized by a structure composed of two flavonoid units.[9] this compound is a prominent member of this class, first isolated from Ochna squarrosa in 1973.[1][4] It is considered a taxonomic marker for the genus Ochna.[6] Its unique structure, featuring an ether linkage between the B-rings of apigenin and luteolin, underpins its significant pharmacological activities.[5][6] Studies have demonstrated its ability to inhibit phospholipase A2, an enzyme involved in inflammatory processes, and to suppress the production of prostaglandin (B15479496) E2 (PGE2), a key inflammation mediator.[1][7] This guide will deconstruct the likely biosynthetic route to this compound, from primary metabolites to the final dimeric structure.

The this compound Biosynthetic Pathway

While the complete pathway is not fully characterized in Ochnaceae, it can be logically constructed in two major phases: 1) The synthesis of the flavone (B191248) monomers, apigenin and luteolin, via the well-established flavonoid pathway, and 2) The putative dimerization of these monomers to form this compound.

Phase 1: Biosynthesis of Flavone Monomers (Apigenin and Luteolin)

The formation of apigenin and luteolin follows the general flavonoid biosynthetic pathway, which begins with the phenylpropanoid pathway.

-

Phenylpropanoid Pathway : The amino acid L-phenylalanine is converted to p-coumaroyl-CoA in a series of enzymatic steps involving Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate-CoA Ligase (4CL).[10][11]

-

Chalcone (B49325) Synthesis : Chalcone Synthase (CHS), a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone.[12][13][14]

-

Isomerization to Flavanone (B1672756) : Naringenin chalcone is then cyclized by Chalcone Isomerase (CHI) to form the flavanone (2S)-naringenin.[15][16] Naringenin is a critical branch-point intermediate.

-

Formation of Flavones :

-

Apigenin : Flavone Synthase (FNS), which can be a soluble 2-oxoglutarate-dependent dioxygenase (FNSI) or a membrane-bound cytochrome P450 enzyme (FNSII), introduces a double bond into the C-ring of naringenin to form apigenin.[11][15]

-

Luteolin : The formation of luteolin requires an additional hydroxylation step. Flavonoid 3'-hydroxylase (F3'H), a cytochrome P450 enzyme, hydroxylates the B-ring of naringenin at the 3' position to yield eriodictyol.[17][18] Eriodictyol is then converted by FNS to luteolin.

-

The overall pathway to the flavone monomers is depicted below.

Phase 2: Putative Dimerization to this compound

This step represents the most significant knowledge gap in the pathway. The formation of the diaryl ether C-O-C bond linking the B-rings of apigenin and luteolin is likely an oxidative coupling reaction. While the precise enzyme has not been identified in Ochnaceae, cytochrome P450 monooxygenases or laccase/peroxidase-type enzymes are the primary candidates based on similar reactions in natural product biosynthesis.

The proposed reaction is an intermolecular oxidative coupling between the B-ring of an apigenin radical and a luteolin radical, followed by tautomerization to form the stable ether linkage. Identifying the specific enzyme(s) responsible for this crucial step is a key area for future research.

Regulation of this compound Biosynthesis

The biosynthesis of flavonoids is tightly regulated at the transcriptional level, primarily by complexes of transcription factors. The most common regulatory unit is the MBW complex, comprising R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins.[10][17] These complexes bind to specific cis-regulatory elements in the promoters of biosynthetic genes (e.g., CHS, F3'H) to activate or repress their expression. While the specific transcription factors controlling this compound production in Ochnaceae have not been identified, it is highly probable that a similar regulatory logic is employed.

Quantitative Data

Quantitative data on the kinetics of biosynthetic enzymes or the concentration of pathway intermediates specific to this compound synthesis in Ochnaceae plants is scarce in the public domain. However, data on the biological activity of purified this compound is available and provides a basis for its pharmacological relevance.

Table 1: Biological Activity of this compound

| Activity Assessed | Target / Cell Line | Metric | Value | Reference |

| Anti-inflammatory | LPS-activated RAW 264.7 cells | IC₅₀ (PGE2 Production) | 1.08 µM | [7] |

| Antibacterial | Pseudomonas aeruginosa | MIC | 31.3 µg/mL | [2][8] |

| Antibacterial | Staphylococcus aureus | MIC | 62.5 µg/mL | [2][8] |

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments required to elucidate the this compound biosynthetic pathway.

Protocol 1: Extraction and Quantification of this compound from Ochna spp.

This protocol details the extraction of flavonoids from plant tissue and their analysis using High-Performance Liquid Chromatography (HPLC).

Methodology:

-

Sample Preparation: Collect fresh leaves of an Ochna species (e.g., O. integerrima). Freeze-dry the tissue and grind it into a fine powder using a mortar and pestle with liquid nitrogen.

-

Extraction:

-

Weigh 100 mg of powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% (v/v) methanol (B129727).

-

Vortex thoroughly and sonicate for 30 minutes in a water bath at 40°C.

-

Centrifuge at 13,000 x g for 15 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction on the pellet with another 1.0 mL of 80% methanol and combine the supernatants.

-

-

Analysis (HPLC):

-

Filter the combined extract through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Use a binary solvent system: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).

-

Elute with a linear gradient, for example: 0-5 min, 10% B; 5-40 min, 10-70% B; 40-45 min, 70-10% B; 45-50 min, 10% B.

-

Set the flow rate to 1.0 mL/min and the column temperature to 30°C.

-

Monitor the eluate using a photodiode array (PDA) detector at 280 nm and 340 nm.

-

-

Quantification:

-

Identify the this compound peak by comparing its retention time and UV-Vis spectrum with a purified this compound standard.

-

Generate a standard curve using serial dilutions of the this compound standard.

-

Calculate the concentration in the plant extract based on the peak area and the standard curve.

-

Protocol 2: Transcriptional Analysis of Candidate Biosynthetic Genes

This protocol uses quantitative reverse transcription PCR (RT-qPCR) to measure the expression levels of candidate genes involved in the pathway.

Methodology:

-

RNA Extraction: Extract total RNA from 100 mg of powdered Ochnaceae tissue using a suitable plant RNA extraction kit or a TRIzol-based method.

-

Quality Control and DNase Treatment: Assess RNA integrity using gel electrophoresis and quantify using a spectrophotometer (e.g., NanoDrop). Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.

-

Primer Design: Design specific primers for candidate genes (CHS, CHI, FNS, F3'H) and a reference gene (e.g., Actin or Ubiquitin) for normalization. Primers should amplify a product of 100-200 bp.

-

qPCR Reaction: Set up qPCR reactions in triplicate for each sample and primer pair using a SYBR Green-based qPCR master mix. A typical reaction includes: 10 µL 2x SYBR Master Mix, 1 µL forward primer (10 µM), 1 µL reverse primer (10 µM), 2 µL diluted cDNA, and nuclease-free water to a final volume of 20 µL.

-

Data Analysis: Run the qPCR on a real-time PCR instrument. Analyze the resulting amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing to the reference gene.

Conclusion and Future Directions

The biosynthetic pathway to this compound in Ochnaceae plants is a compelling area of study, bridging fundamental flavonoid biochemistry with the formation of complex, bioactive dimeric structures. While the synthesis of its apigenin and luteolin precursors is well understood, the critical oxidative coupling step that forms the final this compound molecule remains a "black box."

Future research should prioritize:

-

Identification of the Dimerizing Enzyme: A combination of transcriptomics (to identify candidate P450s or peroxidases co-expressed with other pathway genes) and proteomics, followed by in vitro functional characterization of recombinant enzymes, is necessary to identify the key catalyst.

-

Elucidation of Regulatory Networks: Identifying the specific MYB and bHLH transcription factors that regulate the pathway in Ochnaceae will provide tools for metabolic engineering.

-

Metabolic Flux Analysis: Quantifying the flow of intermediates through the pathway will reveal rate-limiting steps and potential targets for enhancing this compound production.

Successfully elucidating this pathway will not only advance our fundamental understanding of plant biochemistry but also open avenues for the biotechnological production of this compound and related biflavonoids for therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. This compound and its derivatives: a new series of diflavonyl ethers from Ochna squarrosa Linn - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C30H18O10 | CID 5492110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accesson.kisti.re.kr [accesson.kisti.re.kr]

- 8. This compound and this compound 7-O-methyl ether two antibacterial biflavonoids from Ochna pretoriensis (Ochnaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 13. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Flavonoid Biosynthesis Network in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Ochnaflavone: A Comprehensive Review of its Pharmacological Properties

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ochnaflavone, a naturally occurring biflavonoid, has garnered significant scientific interest due to its diverse and potent pharmacological activities. Primarily isolated from plants of the Ochnaceae family, as well as species like Lonicera japonica, this complex molecule has demonstrated promising anti-inflammatory, anticancer, antioxidant, and anti-atherogenic properties in a variety of preclinical studies.[1][2] This technical guide provides an in-depth review of the pharmacological properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms to support further research and drug development efforts.

Pharmacological Activities of this compound

This compound exhibits a broad spectrum of biological effects, which are summarized in the following sections. The quantitative data for these activities are presented in structured tables for ease of comparison.

Anticancer Activity

This compound has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. Its mechanisms of action primarily involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Assay Type | Result (µM) | Reference |

| HCT-15 | Colon | Not Specified | IC50: 4.1 | [1][2][3][4] |

| UACC62 | Melanoma | SRB | TGI: 12.91 |

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., HCT-15) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range of 1 to 100 µM) for 24 to 72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Cell Cycle Analysis

-

Cell Treatment: HCT-15 cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: HCT-15 cells are treated with this compound for a specified duration.

-

Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis for Apoptosis and Cell Cycle Proteins

-

Protein Extraction: HCT-15 cells are treated with this compound, and total protein is extracted using a lysis buffer.

-

SDS-PAGE and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies against proteins of interest (e.g., caspases, cyclins, CDKs) and then with a secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescence detection system.

In human colon cancer cells (HCT-15), this compound induces G2/M phase cell cycle arrest and apoptosis.[2][3] This is associated with the modulation of cell cycle regulatory proteins and the activation of caspases.[2][3]

Caption: this compound's anticancer signaling pathway in HCT-15 cells.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of this compound

| Target | Assay Type | Result (µM) | Reference |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition | IC50: 0.6 | [5] |

| 5-Lipoxygenase (5-LOX) | Enzyme Inhibition | IC50: 6.56 | [5] |

| sPLA2-IIA | Enzyme Inhibition | IC50: 3.45 | |

| Cell Degranulation | Inhibition | IC50: 3.01 | [5] |

COX-2 and 5-LOX Inhibition Assay

-

Enzyme Preparation: Purified COX-2 or 5-LOX enzyme is used.

-

Incubation: The enzyme is pre-incubated with various concentrations of this compound.

-

Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid).

-

Product Measurement: The formation of the product (e.g., prostaglandins (B1171923) for COX-2, leukotrienes for 5-LOX) is measured using appropriate methods such as ELISA or chromatography.

-

IC50 Calculation: The concentration of this compound that inhibits 50% of the enzyme activity is determined.

In Vivo Carrageenan-Induced Paw Edema

-

Animal Model: Rats or mice are used.

-

Compound Administration: this compound is administered orally or intraperitoneally at various doses prior to carrageenan injection.

-

Induction of Edema: A sub-plantar injection of carrageenan is given into the hind paw.

-

Measurement of Edema: The paw volume is measured at different time points using a plethysmometer.

-

Inhibition Calculation: The percentage of inhibition of edema is calculated by comparing the paw volume of treated animals with that of the control group.

This compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are crucial for the expression of pro-inflammatory mediators.

Caption: this compound's anti-inflammatory signaling pathway.

Antioxidant Activity

This compound possesses antioxidant properties, which contribute to its overall pharmacological profile by scavenging free radicals and reducing oxidative stress.

Table 3: Antioxidant Activity of this compound

| Assay Type | Result (µM) | Reference |

| Lipid Peroxidation | IC50: 7.16 |

DPPH Radical Scavenging Assay

-

Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

-

Reaction: Various concentrations of this compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The decrease in absorbance at 517 nm is measured, indicating the scavenging of the DPPH radical.

Cellular Antioxidant Activity (CAA) Assay

-

Cell Seeding: HepG2 cells are seeded in a 96-well plate.

-

Loading: Cells are incubated with the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Treatment: Cells are treated with this compound followed by the addition of a peroxyl radical generator (e.g., AAPH).

-

Fluorescence Measurement: The fluorescence of dichlorofluorescein (DCF) is measured over time. The antioxidant capacity is determined by the inhibition of DCF formation.[3]

Anti-Atherogenic Activity

This compound has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs) induced by tumor necrosis factor-alpha (TNF-α), suggesting its potential in preventing atherosclerosis.[1]

Caption: Experimental workflow for assessing the anti-atherogenic effect of this compound.

Conclusion

This compound is a biflavonoid with a remarkable range of pharmacological properties, supported by a growing body of preclinical evidence. Its potent anticancer and anti-inflammatory activities, coupled with its antioxidant and anti-atherogenic potential, make it a compelling candidate for further investigation in the development of novel therapeutics. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound. Future studies should focus on in vivo efficacy, pharmacokinetic and toxicological profiling, and the identification of specific molecular targets to advance this compound towards clinical applications.

References

- 1. This compound inhibits TNF-alpha-induced human VSMC proliferation via regulation of cell cycle, ERK1/2, and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Natural Biflavonoid, Induces Cell Cycle Arrest and Apoptosis in HCT-15 Human Colon Cancer Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. polyphenols-biotech.fr [polyphenols-biotech.fr]

Ochnaflavone: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochnaflavone, a naturally occurring biflavonoid, was first isolated from the leaves of Ochna squarrosa Linn. in 1973. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones in this compound research. It details a representative experimental protocol for its isolation and presents its physicochemical and spectroscopic data in a structured format. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's significant anti-inflammatory and anti-atherogenic activities through detailed signaling pathway diagrams, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a biflavonoid composed of two apigenin (B1666066) units linked by a C-O-C ether bond. Initially discovered in Ochna squarrosa, it has since been identified in various other plant species, including those from the Campylospermum, Godoya, and Lonicera genera. This molecule has garnered significant scientific interest due to its diverse pharmacological activities, most notably its anti-inflammatory, anti-atherogenic, and anti-proliferative properties. This guide serves as a technical resource, consolidating the foundational knowledge of this compound from its initial discovery to its currently understood mechanisms of action.

History and Discovery

The pioneering work on this compound was conducted by a group of Japanese scientists in the early 1970s. The key milestones in the history of this compound research are outlined below:

| Year | Key Milestone | Reference |

| 1973 | First isolation of this compound from the leaves of Ochna squarrosa Linn. | |

| 1973 | First total synthesis of this compound derivatives achieved by Kawano and his research group. | |

| 1976 | Publication of the detailed study on the isolation and structural elucidation of this compound and its derivatives from Ochna squarrosa. | |

| 2006 | A Korean research group discovers that this compound can inhibit tumor necrosis factor (TNF)-α-induced proliferation of human vascular smooth muscle cells. | |

| 2012 | A comprehensive review of the phytochemical and biological studies of the Ochna species is published, highlighting the significance of this compound. | |

| 2021 | Further research on the stem bark of Ochna holstii leads to the isolation of new biflavanones and other flavonoid analogues, expanding the chemical diversity of this class of compounds. |

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₁₈O₁₀ | |

| Molar Mass | 538.46 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | Not consistently reported in initial findings | |

| Solubility | Soluble in methanol (B129727), ethyl acetate (B1210297) |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Interpretation | Reference |

| UV-Vis Spectroscopy | Consistent with a flavonoid structure, showing characteristic absorption bands. | |

| Infrared (IR) Spectroscopy | Indicates the presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. | |

| Mass Spectrometry (MS) | The molecular ion peak confirms the molecular weight of this compound. | |

| ¹H-NMR Spectroscopy | Provides detailed information on the chemical environment of each proton in the molecule, crucial for determining the substitution patterns on the flavonoid rings. | |

| ¹³C-NMR Spectroscopy | Complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. |

Experimental Protocols

Plant Material Preparation and Extraction

-

Collection and Drying: The leaves of Ochna squarrosa are collected and air-dried in the shade to preserve the chemical integrity of the constituents.

-

Grinding: The dried leaves are ground into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with methanol or a mixture of methanol and dichloromethane (B109758) (e.g., 7:3 v/v) at room temperature using maceration or percolation for several days.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Chromatographic Purification

-

Solvent Partitioning (Optional): The crude extract can be suspended in a water-methanol mixture and successively partitioned with solvents of increasing polarity, such as hexane (B92381) and ethyl acetate, to achieve a preliminary separation of compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is typically rich in flavonoids, is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing this compound. The TLC plates are visualized under UV light and by spraying with a suitable chromogenic agent.

-

Preparative TLC or HPLC: Fractions containing this compound are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation

The structure of the isolated this compound is confirmed by a combination of modern spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HMQC, HMBC), and high-resolution mass spectrometry (HRMS).

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anti-atherogenic effects being the most extensively studied.

Anti-inflammatory Activity

This compound's anti-inflammatory properties are attributed to its ability to inhibit key inflammatory mediators. It has been shown to inhibit phospholipase A2 (PLA2), an enzyme responsible for the release of arachidonic acid, a precursor for pro-inflammatory prostaglandins (B1171923) and leukotrienes. Furthermore, this compound can down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical enzymes in the inflammatory cascade.

The mechanism of this inhibition involves the modulation of the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Caption: A typical in vitro workflow to assess the anti-inflammatory activity of this compound.

Ochnaflavone: A Technical Guide to its Role as a Secondary Plant Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ochnaflavone, a naturally occurring biflavonoid, stands out as a significant secondary plant metabolite with a growing body of research highlighting its diverse pharmacological activities. First isolated from Ochna squarrosa, this compound has demonstrated potent anti-inflammatory, anti-atherogenic, anticancer, and antiviral properties.[1] Its mechanisms of action are multifaceted, involving the inhibition of key enzymes, modulation of critical signaling pathways, and induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing experimental protocols for cited bioactivities, and visualizing complex biological processes through signaling pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction: this compound as a Biflavonoid

This compound is a member of the biflavonoid class of polyphenolic compounds, characterized by the linkage of two flavonoid moieties.[1] Specifically, it is composed of an apigenin (B1666066) and a luteolin (B72000) subunit connected via an ether linkage.[2] As a secondary metabolite, this compound is not directly involved in the primary growth and development of the plant but is thought to play a role in defense mechanisms.[1] It has been isolated from various plant species, including those from the Ochnaceae and Lonicera families.[1][2] The unique structural features of this compound contribute to its wide range of biological activities, making it a subject of considerable interest for therapeutic applications.[3][4][5]

While the biological activities of this compound have been extensively studied, information regarding its complete biosynthesis pathway in plants remains limited.[1]

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the biological activities of this compound, providing a comparative overview of its potency in various experimental models.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of this compound

| Target Enzyme/Process | Cell/System | IC50 Value | Reference |

| Cyclooxygenase-2 (COX-2) dependent Prostaglandin (B15479496) D2 generation | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 0.6 µM | [6] |

| 5-Lipoxygenase (5-LOX) dependent Leukotriene C4 production | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 6.56 µM | [6] |

| Degranulation Reaction | Mouse Bone Marrow-Derived Mast Cells (BMMC) | 3.01 µM | [6] |

| Phospholipase A2 (PLA2) - Group II | Rat Platelet | ~3 µM | [7][8] |

| Phospholipase A2 (PLA2) - Group I | Not specified | ~20 µM | [7][8] |

| sPLA2 activity (arachidonyl PE substrate) | Purified rat platelet | 3.45 µM | [8] |

| Lipid Peroxidation | CCl4-induced rat liver microsome | 7.16 µM | [8] |

| Prostaglandin E2 (PGE2) Production | LPS-activated RAW 264.7 cells | 1.08 µM | [9] |

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | Effect | IC50 Value | Reference |

| HCT-15 | Human Colon Cancer | Inhibition of proliferation | 4.1 µM | [8][10] |

Key Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.

Anti-Atherogenic and Anti-inflammatory Signaling

This compound has been shown to inhibit the proliferation of human aortic smooth muscle cells (HASMC) induced by tumor necrosis factor-alpha (TNF-α), a key process in atherogenesis.[11] This effect is mediated through the downregulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway and subsequent inhibition of Matrix Metalloproteinase-9 (MMP-9) expression and activity.[11] Furthermore, this compound suppresses the activation of the transcription factors NF-κB and AP-1, which are critical for the expression of pro-inflammatory and proliferative genes.[11]

Caption: this compound's inhibition of TNF-α induced signaling in HASMC.

Anticancer Mechanism: Cell Cycle Arrest and Apoptosis in Colon Cancer

In human colon cancer cells (HCT-15), this compound induces cell cycle arrest at the G2/M phase and triggers apoptosis.[10] This is achieved by modulating the expression of key cell cycle regulatory proteins, including the downregulation of cdc2, cyclin A, and cyclin B1, and the upregulation of cyclin E.[10] The induction of apoptosis is mediated through the activation of caspases-3, -8, and -9, and the subsequent cleavage of poly-(ADP-ribose) polymerase (PARP).[8][10]

Caption: this compound's induction of cell cycle arrest and apoptosis.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are synthesized from the available literature to provide a practical framework for researchers.

Isolation and Purification of this compound

A general protocol for the isolation of this compound from plant material is as follows:

-

Plant Material Preparation : Air-dried and powdered plant material (e.g., leaves, stems) is used as the starting material.

-

Solvent Extraction : The powdered material is exhaustively extracted with methanol (B129727) or a methanol/dichloromethane mixture at room temperature through maceration or percolation.

-

Concentration : The crude extract is concentrated under reduced pressure using a rotary evaporator.

-

Fractionation (Optional) : The crude extract can be partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate) to achieve initial separation.

-

Chromatographic Purification :

-

Silica (B1680970) Gel Column Chromatography : The fraction enriched with this compound is subjected to silica gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate).

-

Sephadex LH-20 Column Chromatography : Further purification is achieved using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Preparative HPLC : High-purity this compound can be obtained using preparative reverse-phase high-performance liquid chromatography (HPLC).

-

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: General workflow for the isolation of this compound.

Anti-inflammatory Assays

This protocol is based on the methodology used to assess the inhibition of prostaglandin D2 (PGD2) and leukotriene C4 (LTC4) production in mouse bone marrow-derived mast cells (BMMCs).

-

Cell Culture : Culture BMMCs in appropriate media.

-

Inhibitor Treatment : Pre-incubate BMMCs with varying concentrations of this compound for a specified time.

-

Cell Stimulation : Stimulate the cells with an appropriate agonist (e.g., IgE and antigen) to induce PGD2 and LTC4 production.

-

Supernatant Collection : Centrifuge the cell suspension and collect the supernatant.

-

Quantification of Mediators :

-

PGD2 : Measure the concentration of PGD2 in the supernatant using a specific Enzyme Immunoassay (EIA) kit.

-

LTC4 : Measure the concentration of LTC4 in the supernatant using a specific EIA kit.

-

-

Data Analysis : Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

-

Western Blot for COX-2 : To confirm the mechanism, lyse the treated cells and perform Western blot analysis using a specific antibody against COX-2 to assess its expression levels.

This assay measures the inhibition of PLA2 activity, typically using rat platelet PLA2.

-

Enzyme and Substrate Preparation : Prepare a solution of purified rat platelet PLA2 and a suitable substrate (e.g., radiolabeled phosphatidylcholine).

-

Reaction Mixture : In a reaction buffer (e.g., Tris-HCl with CaCl2), combine the enzyme, substrate, and varying concentrations of this compound.

-

Incubation : Incubate the reaction mixture at 37°C for a defined period.

-

Termination of Reaction : Stop the reaction by adding a suitable solvent mixture (e.g., chloroform/methanol).

-

Extraction and Separation : Extract the lipids and separate the released fatty acid from the unhydrolyzed substrate using thin-layer chromatography (TLC).

-

Quantification : Quantify the amount of released radiolabeled fatty acid using a scintillation counter.

-

Data Analysis : Calculate the percentage of PLA2 inhibition for each this compound concentration and determine the IC50 value.

Anticancer Assays

-

Cell Seeding : Seed HCT-15 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment : Treat the cells with various concentrations of this compound for 24-72 hours.

-

MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability and determine the IC50 value.

-

Cell Treatment : Treat HCT-15 cells with this compound for a specified time.

-

Cell Harvesting : Harvest the cells by trypsinization and wash with PBS.

-

Fixation : Fix the cells in cold 70% ethanol.

-

Staining : Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer to determine the DNA content and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Cell Treatment : Treat HCT-15 cells with this compound.

-

Cell Harvesting and Staining : Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation : Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis : Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Protein Extraction : Lyse this compound-treated HCT-15 cells to extract total protein.

-

Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting : Probe the membrane with primary antibodies against caspases-3, -8, -9, and PARP, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-Atherogenic Assays

-

Cell Culture : Culture HASMCs in appropriate media.

-

Treatment : Pre-treat serum-starved HASMCs with this compound before stimulating with TNF-α.

-

Proliferation Assessment : Measure cell proliferation using methods such as BrdU incorporation assay or direct cell counting.

-

Cell Treatment and Lysis : Treat HASMCs with TNF-α in the presence or absence of this compound for various time points and then lyse the cells.

-

Immunoblotting : Perform Western blotting as described in 4.3.4, using primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

Analysis : Quantify the band intensities to determine the ratio of p-ERK1/2 to total ERK1/2.

-

Sample Preparation : Collect the conditioned media from treated HASMCs.

-

Electrophoresis : Run the samples on a polyacrylamide gel co-polymerized with gelatin under non-reducing conditions.

-

Renaturation and Incubation : Wash the gel to remove SDS and incubate it in a developing buffer to allow for enzymatic activity.

-

Staining and Destaining : Stain the gel with Coomassie Brilliant Blue and then destain.

-

Analysis : Areas of MMP-9 activity will appear as clear bands against a blue background, which can be quantified by densitometry.

-

Nuclear Extract Preparation : Prepare nuclear extracts from treated HASMCs.

-

Electrophoretic Mobility Shift Assay (EMSA) : Incubate the nuclear extracts with a radiolabeled oligonucleotide probe containing the consensus binding site for NF-κB or AP-1.

-

Electrophoresis : Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

-

Autoradiography : Visualize the bands by autoradiography. A decrease in the intensity of the shifted band in the presence of this compound indicates reduced DNA binding activity.

Topoisomerase Inhibition Assay

-

Reaction Mixture : Prepare a reaction mixture containing supercoiled plasmid DNA, human topoisomerase I or II, and varying concentrations of this compound in an appropriate reaction buffer.

-

Incubation : Incubate the reaction at 37°C.

-

Termination : Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose (B213101) Gel Electrophoresis : Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization : Stain the gel with ethidium (B1194527) bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Conclusion and Future Directions

This compound has emerged as a promising natural product with a diverse portfolio of biological activities relevant to human health. Its ability to modulate key inflammatory and oncogenic signaling pathways at low micromolar concentrations underscores its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide offer a foundation for further investigation into its mechanisms of action and for the screening of related biflavonoids.

Future research should focus on several key areas. A more complete understanding of the biosynthesis of this compound in plants could open avenues for its biotechnological production. In vivo studies are crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective analogs. The comprehensive data and methodologies presented here are intended to facilitate these future endeavors and accelerate the translation of this compound's therapeutic potential from the laboratory to the clinic.

References

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. inspiralis.com [inspiralis.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity | Springer Nature Experiments [experiments.springernature.com]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying NF-KB and AP-1 DNA-Binding and Transcriptional Activity - 每日生物评论 [bio-review.com]

- 10. docs.abcam.com [docs.abcam.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Ochnaflavone: A Biflavonoid with Promising Anticancer and Anti-inflammatory Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ochnaflavone, a naturally occurring biflavonoid found in plants such as Lonicera japonica and members of the Ochnaceae family, has emerged as a compound of significant interest in oncological and immunological research.[1] This technical guide provides a comprehensive overview of the preliminary anticancer and anti-inflammatory activities of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used to elucidate its therapeutic potential.

Anticancer Activity of this compound

This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Quantitative Data: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) and total growth inhibition (TGI) values of this compound against different cancer cell lines.

| Compound | Cell Line | Assay Type | Result (µM) |

| This compound | UACC62 (Melanoma) | SRB | TGI: 12.91[1] |

| This compound | HCT-15 (Colon) | - | IC50: 4.1[2][3] |

Mechanism of Action: Anticancer Effects

This compound exerts its anticancer effects through a multi-pronged approach targeting key cellular processes involved in cancer cell proliferation and survival.

1. Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This is evidenced by the activation of a cascade of caspase enzymes, including caspase-3, -8, and -9, and the subsequent cleavage of poly-(ADP-ribose) polymerase (PARP).[2][3]

2. Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G2/M phase in human colon cancer cells (HCT-15).[2][3] This arrest is associated with the modulation of key cell cycle regulatory proteins.

Signaling Pathway: this compound-Induced Apoptosis

References

Ochnaflavone: A Comprehensive Technical Guide on its Physicochemical Properties and Molar Mass

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochnaflavone is a naturally occurring biflavonoid, a class of secondary metabolites found in various plant species. First isolated from Ochna squarrosa, it has garnered significant scientific interest due to its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the physicochemical properties of this compound, its molar mass, and detailed insights into the experimental protocols used to elucidate its biological functions. The guide is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties and Molar Mass

This compound is a complex molecule with a chemical structure consisting of two flavonoid units linked by an ether bond. Its physicochemical properties are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into potential therapeutic agents.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molar Mass | 538.464 g/mol | [2] |

| Molecular Formula | C₃₀H₁₈O₁₀ | [2] |

| IUPAC Name | 2-{4-[5-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenoxy]phenyl}-5,7-dihydroxy-4H-1-benzopyran-4-one | [2] |

| CAS Number | 50276-96-5 | [2] |

| Melting Point | Data not available for this compound. This compound pentaacetate: 236-238 °C; this compound pentamethyl ether: 208-210 °C. | |

| Solubility | Poorly soluble in water. Specific quantitative data in common solvents like water, DMSO, and ethanol (B145695) is not readily available in the literature. Flavonoids, in general, exhibit low aqueous solubility. | |

| Appearance | Yellow solid | [3] |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in the literature regarding this compound's biological activities.

Isolation and Purification of this compound

A general protocol for the isolation of biflavonoids like this compound from plant material involves solvent extraction followed by chromatographic separation. The following is a synthesized protocol based on methodologies reported for related compounds:

-

Plant Material Preparation: Air-dried and powdered leaves of the source plant (e.g., Ochna squarrosa or Lonicera japonica) are used as the starting material.

-

Solvent Extraction: The powdered plant material is exhaustively extracted with a suitable solvent, typically methanol (B129727) or a mixture of methanol and dichloromethane, at room temperature through maceration or percolation.

-

Concentration: The crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions are further purified using a series of chromatographic techniques, such as column chromatography on silica (B1680970) gel or Sephadex LH-20, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

Phospholipase A₂ (PLA₂) Inhibition Assay

This compound has been identified as a potent inhibitor of phospholipase A₂. A typical protocol to assess this inhibitory activity is as follows:

-

Enzyme and Substrate Preparation: Purified rat platelet phospholipase A₂ (PLA₂) is used as the enzyme. A suitable substrate, such as radiolabeled phosphatidylcholine, is prepared in a buffer solution.

-

Assay Conditions: The assay is conducted in a buffer with a pH maintained between 9.0 and 10.0 for optimal enzyme activity.

-

Inhibition Study: this compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme at varying concentrations.

-

Enzymatic Reaction: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.

-

Quantification of Activity: The reaction is allowed to proceed for a specific time and then terminated. The amount of released radiolabeled arachidonic acid is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of this compound. The IC₅₀ (half-maximal inhibitory concentration) and the inhibition constant (Ki) are then determined from the dose-response curves.[4]

TNF-α-Induced Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This compound has been shown to inhibit the proliferation of human aortic smooth muscle cells (HASMCs) induced by tumor necrosis factor-alpha (TNF-α). A representative protocol for this assay is:

-

Cell Culture: Human aortic smooth muscle cells (HASMCs) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

-

Cell Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then serum-starved for 24 hours to synchronize their cell cycles. Subsequently, the cells are treated with various concentrations of this compound for a specified period, followed by stimulation with TNF-α.

-

Proliferation Assessment: Cell proliferation can be measured using several methods:

-

DNA Synthesis Assay: Incorporation of a labeled nucleoside, such as ³H-thymidine or BrdU, into the newly synthesized DNA is quantified.

-

Cell Counting: The number of viable cells is determined using a hemocytometer or an automated cell counter after trypan blue staining.

-

MTT Assay: The metabolic activity of the cells, which correlates with cell number, is assessed by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

-

-

Data Analysis: The inhibitory effect of this compound on TNF-α-induced proliferation is expressed as a percentage of the control (cells treated with TNF-α alone).

Signaling Pathways and Mandatory Visualizations

This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams, created using the DOT language, illustrate the key pathways influenced by this compound.

Anti-Atherogenic Signaling Pathway

This compound demonstrates anti-atherogenic properties by inhibiting the proliferation of vascular smooth muscle cells. This is achieved through the downregulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Matrix Metalloproteinase-9 (MMP-9) signaling pathway, which is often activated by pro-inflammatory cytokines like TNF-α.

Caption: this compound's inhibition of the TNF-α induced ERK1/2 and MMP-9 pathway in VSMCs.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key enzymes involved in the inflammatory cascade, namely Phospholipase A₂ (PLA₂), Cyclooxygenase-2 (COX-2), and 5-Lipoxygenase (5-LOX). This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

Caption: this compound's inhibitory action on the key enzymes of the inflammatory cascade.

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of inducible nitric oxide synthase (iNOS) by targeting the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses.

Caption: this compound's inhibition of the NF-κB signaling pathway.

Conclusion

This compound is a promising biflavonoid with well-documented anti-inflammatory and anti-atherogenic properties. This guide has provided a consolidated overview of its physicochemical characteristics and the experimental methodologies used to investigate its biological activities. The elucidated signaling pathways offer a molecular basis for its therapeutic potential. Further research is warranted to determine its precise melting point and solubility in various solvents, which will be critical for its future development as a therapeutic agent. The detailed protocols and pathway diagrams presented herein are intended to facilitate and inspire continued investigation into the pharmacological applications of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Naturally occurring biflavonoid, this compound, inhibits cyclooxygenases-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Total synthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of phospholipase A2 by naturally occurring biflavonoid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Ochnaflavone Derivatives: A Technical Guide to Their Natural Sources, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ochnaflavone and its derivatives represent a significant class of biflavonoids, naturally occurring polyphenolic compounds, that have garnered substantial interest in the scientific community. These compounds, characterized by two flavonoid moieties linked by an ether bond, are predominantly found in plants of the Ochnaceae family, as well as other species such as Lonicera japonica (Japanese honeysuckle).[1][2] Extensive research has revealed their potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, positioning them as promising candidates for drug discovery and development.[3] This technical guide provides a comprehensive overview of this compound derivatives, detailing their natural sources, quantitative bioactivity, experimental protocols for their isolation and evaluation, and the molecular signaling pathways through which they exert their effects.

Natural Sources of this compound and Its Derivatives

This compound and its derivatives are primarily isolated from various plant species. The Ochnaceae family is a rich source, with compounds identified in the leaves, bark, and roots of several Ochna species.[4][5] Notably, this compound was first isolated from Ochna squarrosa. Another significant natural source is Lonicera japonica, where this compound is a key bioactive constituent.[6] A summary of prominent natural sources is provided below.

Table 1: Natural Sources of this compound and its Derivatives

| Compound | Plant Source | Plant Part | Reference |

| This compound | Ochna squarrosa | Leaves | [5] |

| This compound | Ochna kibbiensis | Leaves | [7][8] |

| This compound | Lonicera japonica | Stems, Flowers | [3][6] |

| 2”,3”-Dihydrothis compound | Ochna serrulata | Not specified | [4] |

| 2”,3”-Dihydrothis compound | Luxemburgia nobilis | Leaves, Branches | [4] |

Quantitative Bioactivity Data

The pharmacological potential of this compound and its derivatives is underscored by their significant bioactivity at micromolar concentrations. The following table summarizes key quantitative data from various in vitro studies, providing a comparative look at their efficacy.

Table 2: Quantitative Bioactivity of this compound and its Derivatives

| Compound | Biological Activity | Assay/Cell Line | IC50 (µM) | Reference |

| This compound | Cytotoxicity | HCT-15 (Colon Cancer) | 4.1 | [3][9] |

| This compound | Cytotoxicity | UACC62 (Melanoma) | 12.91 (TGI) | [9] |

| This compound | Anti-inflammatory | COX-2 Inhibition | 0.6 | [6] |

| This compound | Anti-inflammatory | 5-LOX Inhibition | 6.56 | [6] |

| This compound | Anti-inflammatory | Mast Cell Degranulation | 3.01 | [6] |

| 2”,3”-Dihydrothis compound | Cytotoxicity | Murine Ehrlich Carcinoma | 17.2 | [9] |

| 2”,3”-Dihydrothis compound | Cytotoxicity | K562 (Human Leukemia) | 89.0 | [9] |

IC50: Half-maximal inhibitory concentration; TGI: Total growth inhibition

Experimental Protocols

Isolation of this compound and its Derivatives

The isolation of this compound and its derivatives from natural sources typically involves solvent extraction followed by chromatographic purification. The specific protocols vary depending on the plant material.

General Workflow for Isolation:

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C30H18O10 | CID 5492110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Naturally occurring biflavonoid, this compound, inhibits cyclooxygenases-2 and 5-lipoxygenase in mouse bone marrow-derived mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-proliferative study and isolation of this compound from the ethyl acetate-soluble fraction of Ochna kibbiensis Hutch & Dalziel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Ochnaflavone's Impact on Lymphocyte Proliferation: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of ochnaflavone's effects on lymphocyte proliferation, intended for researchers, scientists, and professionals in drug development. This compound, a naturally occurring biflavonoid, has demonstrated notable immunomodulatory properties, particularly in the inhibition of lymphocyte activation. This document synthesizes the current understanding of its mechanisms of action, supported by experimental data and pathway visualizations.

Core Findings on Lymphocyte Proliferation

This compound has been identified as a potent inhibitor of lymphocyte proliferation. At a concentration of 10 µM, this compound effectively suppresses lymphocyte proliferation induced by mitogens such as Concanavalin A (ConA) and lipopolysaccharide (LPS).[1] Notably, biflavonoids, including this compound, are characterized as irreversible inhibitors of this cellular process.[1] While a specific IC50 value for this compound's inhibitory effect on lymphocyte proliferation is not yet definitively established in the reviewed literature, its potent anti-proliferative activity is evident. For context, in human colon cancer cells (HCT-15), this compound exhibited an IC50 value of 4.1 µM for proliferation inhibition.[1]

Quantitative Data Summary

The following table summarizes the available quantitative data on the anti-proliferative effects of this compound.

| Parameter | Cell Type | Mitogen/Stimulant | Concentration | Effect | Source |

| Inhibition of Proliferation | Lymphocytes | Concanavalin A (ConA), Lipopolysaccharide (LPS) | 10 µM | Suppressive Activity | [1] |

| IC50 | HCT-15 Human Colon Cancer Cells | Not Applicable | 4.1 µM | Inhibition of Proliferation | [1] |

Experimental Protocols

Lymphocyte Proliferation Assay (ConA-induced)

A standard experimental workflow to assess the effect of this compound on ConA-induced lymphocyte proliferation is outlined below.

Workflow for assessing this compound's effect on lymphocyte proliferation.

Methodology Details:

-

Isolation of Lymphocytes: Splenocytes are isolated from a murine model. The spleen is aseptically removed, and a single-cell suspension is prepared by mechanical disruption. Red blood cells are lysed using a suitable buffer.

-

Cell Culture: The isolated lymphocytes are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates at a specific density. This compound, at varying concentrations, is added to the wells, followed by the addition of a mitogen like Concanavalin A (typically 1-5 µg/mL) to induce proliferation.

-

Proliferation Assay: After an incubation period of 48 to 72 hours, cell proliferation is quantified using a standard method such as the MTT assay (measuring metabolic activity) or BrdU incorporation (measuring DNA synthesis).

-

Data Analysis: The percentage of inhibition of proliferation is calculated by comparing the results of this compound-treated cells to untreated (control) cells stimulated with the mitogen.

Mechanistic Insights: Signaling Pathways

The immunosuppressive effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in T-cell activation and proliferation, namely the NF-κB and MAPK pathways. While direct evidence in lymphocytes is still emerging, studies in other cell types provide a strong basis for these mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune response. Upon T-cell activation, a signaling cascade leads to the phosphorylation and degradation of IκB, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-proliferative genes. This compound is hypothesized to inhibit this pathway.

Hypothesized inhibition of the NF-κB pathway by this compound in T-cells.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade in T-cell activation. It regulates the expression of various transcription factors, such as AP-1, which are essential for cytokine production and cell proliferation. This compound may exert its inhibitory effects by targeting components of this pathway.

Potential inhibition of the MAPK pathway by this compound in T-cells.

Conclusion and Future Directions

This compound demonstrates significant potential as an immunomodulatory agent through its potent and irreversible inhibition of lymphocyte proliferation. The underlying mechanisms likely involve the suppression of the NF-κB and MAPK signaling pathways. Further research is warranted to establish a definitive IC50 value for this compound in primary lymphocytes and to elucidate the precise molecular targets within these signaling cascades in this cell type. Such studies will be crucial for the continued development of this compound as a potential therapeutic for immune-mediated disorders.

References

Initial Investigations into Ochnaflavone Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction